molecular formula C17H21N3O2S2 B11615827 Benzo[1,2,5]thiadiazole-4-sulfonic acid (adamantan-1-ylmethyl)-amide

Benzo[1,2,5]thiadiazole-4-sulfonic acid (adamantan-1-ylmethyl)-amide

Cat. No.: B11615827
M. Wt: 363.5 g/mol
InChI Key: SQNAXLIDBXQJON-UHFFFAOYSA-N
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Description

N-[(ADAMANTAN-1-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE is a complex organic compound that combines the unique structural features of adamantane and benzothiadiazole. Adamantane is a highly symmetrical and rigid polycyclic hydrocarbon, while benzothiadiazole is a heterocyclic compound containing both sulfur and nitrogen atoms. The combination of these two moieties results in a compound with interesting chemical and physical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative and the benzothiadiazole moiety. One common method involves the reaction of adamantane-1-carbaldehyde with 2,1,3-benzothiadiazole-4-sulfonamide in the presence of a suitable catalyst and under controlled conditions . The reaction conditions often include the use of organic solvents such as acetonitrile and the presence of a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Properties

Molecular Formula

C17H21N3O2S2

Molecular Weight

363.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C17H21N3O2S2/c21-24(22,15-3-1-2-14-16(15)20-23-19-14)18-10-17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,11-13,18H,4-10H2

InChI Key

SQNAXLIDBXQJON-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

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